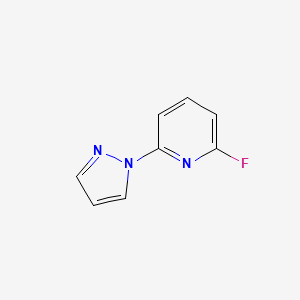

2-Fluoro-6-pyrazol-1-yl-pyridine

Description

BenchChem offers high-quality 2-Fluoro-6-pyrazol-1-yl-pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-6-pyrazol-1-yl-pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H6FN3 |

|---|---|

Molecular Weight |

163.15 g/mol |

IUPAC Name |

2-fluoro-6-pyrazol-1-ylpyridine |

InChI |

InChI=1S/C8H6FN3/c9-7-3-1-4-8(11-7)12-6-2-5-10-12/h1-6H |

InChI Key |

KKVWBGJQUSMYCD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)F)N2C=CC=N2 |

Origin of Product |

United States |

Foundational & Exploratory

The Bifunctional Pivot: Structure, Synthesis, and Reactivity of the 2-Fluoro-6-pyrazolylpyridine Scaffold

Here is the in-depth technical guide on the 2-fluoro-6-pyrazolylpyridine scaffold.

Executive Summary: The "Janus" Scaffold

In the landscape of heterocyclic building blocks, 2-fluoro-6-(1H-pyrazol-1-yl)pyridine (hereafter 2F-6P-Py ) stands out as a "Janus" molecule—a bifunctional pivot with two distinct faces.

-

The Coordination Face (C6): The pyrazole ring serves as a robust

-donor, enabling bidentate ( -

The Reactive Face (C2): The fluorine atom is not merely a substituent but a highly activated leaving group. Due to the "element effect" in Nucleophilic Aromatic Substitution (

), the C2-F bond is significantly more reactive than analogous C-Cl or C-Br bonds, allowing for late-stage functionalization under mild conditions.

This guide details the structural electronics, a self-validating synthesis protocol to avoid bis-substitution, and the reactivity profile that makes this scaffold essential for OLED material design and kinase inhibitor development.

Structural and Electronic Analysis

Electronic Push-Pull

The pyridine core acts as an electron-deficient platform. The electronic distribution is governed by the interplay between the pyrazole and the fluorine:

-

Fluorine (C2): Acts as a strong

-acceptor (Inductive effect, -

Pyrazole (C6): Attached via the nitrogen (

), it acts as a weak

Crystallographic Insights

Based on structural analogs (e.g., 2,6-bis(pyrazolyl)pyridine), the

| Parameter | Value (Approx.) | Significance |

| 1.34 Å | Short and strong, yet highly labile to nucleophiles due to polarization. | |

| 1.40 Å | Indicates electronic communication between rings. | |

| Dihedral Angle | Non-planar geometry reduces | |

| Fluorine reacts ~300x faster than chlorine in |

Synthesis: The Mono-Substitution Challenge

The primary synthetic challenge is the prevention of bis-substitution . 2,6-difluoropyridine (2,6-DFP) is the starting material. Once the first pyrazole is installed, the product (2F-6P-Py) is less electron-deficient than the starting material (due to pyrazole donation), theoretically deactivating it. However, under high temperatures or incorrect stoichiometry, the second fluorine can still be displaced to form the tridentate 2,6-bis(pyrazolyl)pyridine.

Validated Protocol: Selective Mono-Substitution

Objective: Synthesize 2-fluoro-6-(1H-pyrazol-1-yl)pyridine with >90% selectivity over the bis-product.

Reagents:

-

2,6-Difluoropyridine (2,6-DFP) [Excess is Critical ]

-

Base:

(anhydrous) or -

Solvent: DMSO (dry) or DMF

Step-by-Step Workflow:

-

Stoichiometry Setup: Charge a reaction vessel with 2.5 equivalents of 2,6-DFP. The excess is crucial to statistically favor the encounter of pyrazole with the difluoro species rather than the monofluoro product.

-

Base Activation: In a separate vial, dissolve 1.0 equivalent of pyrazole and 1.2 equivalents of

in DMSO. Stir for 15 minutes to generate the pyrazolate anion. -

Controlled Addition: Add the pyrazolate mixture dropwise to the 2,6-DFP solution at Room Temperature (25°C) . Note: Do not heat initially.

-

Reaction Monitoring: Stir at RT for 4-6 hours. Monitor via TLC (Hexane/EtOAc) or LC-MS. The mono-product appears first. If conversion is slow, warm gently to 40°C. Do not exceed 60°C to avoid bis-substitution.

-

Workup: Quench with water. The excess 2,6-DFP is volatile (bp ~124°C) or can be washed away. Extract with EtOAc.

-

Purification: Silica gel chromatography. The mono-substituted product is less polar than the bis-substituted impurity.

Synthesis Logic Diagram (DOT)

Caption: Figure 1. Selective synthesis pathway highlighting the critical branching point between mono- and bis-substitution.

Reactivity Profile

The Powerhouse (C2 Reactivity)

The defining feature of 2F-6P-Py is the lability of the C2-Fluorine.

-

Mechanism: The reaction proceeds via a Meisenheimer complex.[8][9] The high electronegativity of fluorine stabilizes the anionic intermediate more effectively than chlorine or bromine, lowering the activation energy for the addition step (which is rate-determining).

-

Scope:

-

Amination: Reaction with morpholine or primary amines yields 2-amino-6-pyrazolylpyridines (kinase inhibitor scaffolds).

-

Etherification: Reaction with phenols/alkoxides yields ether linkages.

-

Heterocyclization: Reaction with a different azole (e.g., imidazole) creates unsymmetrical tridentate ligands (e.g., Pyrazole-Pyridine-Imidazole), which are difficult to synthesize by other means.

-

Coordination Chemistry (N^N Chelation)

The Pyridine-N and Pyrazole-N form a 5-membered chelate ring with metals.

-

Iridium(III) Complexes: Used to synthesize heteroleptic complexes

.[10] The 2F-6P-Py acts as the ancillary-

Effect: The fluorine on the pyridine backbone pulls electron density, stabilizing the metal-centered HOMO. This typically results in a blue-shifted emission (high energy) suitable for deep-blue OLEDs.

-

-

Defluorohydrogenation: In the presence of certain hydrides or during complexation at high temperatures with alkoxides, the C-F bond can be activated and replaced by C-H, shifting emission to the red [1].

Reactivity Flowchart (DOT)

Caption: Figure 2. Divergent reactivity pathways: Nucleophilic substitution (S_NAr), Metal Coordination, and C-H functionalization.

Applications

Medicinal Chemistry

The scaffold is a bioisostere for bis-aryl systems. The pyrazole provides hydrogen bond acceptor/donor sites, while the pyridine modulates solubility.

-

Kinase Inhibition: The 2-amino-6-pyrazolylpyridine motif (derived via

of 2F-6P-Py with amines) maps onto the ATP-binding pocket of B-Raf kinases. The fluorine itself can be retained to increase metabolic stability (blocking metabolic oxidation at C2).

Optoelectronics (OLEDs)

-

Blue Emitters: As an ancillary ligand in Ir(III) complexes, the electron-withdrawing fluorine stabilizes the HOMO, widening the bandgap (

). -

Tuning: Post-complexation substitution of the fluorine allows for fine-tuning of the emission color without rebuilding the entire complex.

References

-

Mao, Z. et al. (2012). "A heteroleptic cyclometalated iridium(III) fluorophenylpyridine complex from partial defluorohydrogenation reaction." Dalton Transactions.

-

Wang, M. et al. (2013). "Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)..." Bioorganic & Medicinal Chemistry Letters.

-

BenchChem Protocols. "Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines." BenchChem Application Notes.

-

Son, K. S. et al. (2015).[11] "Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine." Acta Crystallographica Section E.

Sources

- 1. 1248988-37-5|2-Fluoro-6-(4-methyl-1H-pyrazol-1-yl)pyridine|BLD Pharm [bldpharm.com]

- 2. Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Spectroscopic, structural and photophysical characterization of chloro-bridged iridium(iii) and rhodium(iii) dinuclear complexes with 1-phenyl-1H-pyrazole and their analogues with 1-(2,4-difluorophenyl)-1H-pyrazole - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. chemrevlett.com [chemrevlett.com]

- 6. revistabionatura.org [revistabionatura.org]

- 7. thieme-connect.de [thieme-connect.de]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 10. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 11. researchgate.net [researchgate.net]

Applications of mono-substituted fluoropyridine ligands in catalysis

An In-depth Technical Guide to the Applications of Mono-substituted Fluoropyridine Ligands in Catalysis

Authored by a Senior Application Scientist

Introduction: The Strategic Role of Fluorine in Pyridine Ligand Chemistry

In the landscape of transition metal catalysis, pyridine-based ligands are ubiquitous, offering a versatile scaffold that can be readily modified to fine-tune the electronic and steric properties of a catalyst.[1][2][3] The introduction of a single fluorine atom onto the pyridine ring, creating a mono-substituted fluoropyridine ligand, represents a strategic design element that can profoundly influence catalytic activity, selectivity, and stability.[4] Fluorine's high electronegativity and relatively small size allow it to exert a powerful inductive effect without introducing significant steric bulk, a combination that has been exploited to enhance the performance of catalysts in a variety of important organic transformations.[4][5]

This technical guide provides a comprehensive overview of the applications of mono-substituted fluoropyridine ligands in catalysis. We will delve into the fundamental electronic properties conferred by fluorine substitution, explore synthetic methodologies for accessing these valuable ligands, and examine their impact on key catalytic reactions such as palladium-catalyzed cross-coupling and C-H bond activation. Through mechanistic insights, detailed experimental protocols, and data-driven comparisons, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage the unique attributes of mono-substituted fluoropyridine ligands in their own work.

The Electronic and Steric Landscape of Mono-substituted Fluoropyridine Ligands

The position of the fluorine atom on the pyridine ring—be it at the 2-, 3-, or 4-position—is not a trivial consideration. This seemingly minor structural change has a significant impact on the ligand's electronic properties, primarily through the inductive effect, which in turn modulates the basicity of the pyridine nitrogen.[2][5]

A decrease in the basicity of the pyridine nitrogen, as indicated by a lower pKa value, is a general consequence of fluorine substitution.[5] This is due to the strong electron-withdrawing nature of fluorine, which reduces the electron density on the nitrogen atom.[5] For instance, the replacement of a methyl group with a trifluoromethyl group in a 2-substituted pyridine can lead to a substantial decrease in the pKa.[5] This modulation of ligand basicity can have a direct impact on the catalytic efficiency of a metal complex. In some palladium-catalyzed reactions, an increase in reaction yield has been observed with more basic ligands, though steric effects can also play a crucial role.[2][6]

The electronic influence of the fluorine substituent can also affect the reactivity of the pyridine ring itself. For example, in C-H activation and functionalization reactions, the presence of ortho-fluorine substituents can make C-H activation more energetically favorable.[7]

Synthesis of Mono-substituted Fluoropyridine Ligands: A General Workflow

The synthesis of mono-substituted fluoropyridine ligands can be achieved through various methods. A common approach involves the use of commercially available fluorinated pyridine building blocks that can be further functionalized. For example, 2-arylpyridines can be synthesized via the Suzuki-Miyaura cross-coupling reaction of a pyridine-2-sulfonyl fluoride (PyFluor) with an appropriate boronic acid or ester.[8][9][10]

Below is a generalized workflow for the synthesis of a 2-aryl-fluoropyridine derivative.

Caption: Generalized workflow for the synthesis of a 2-aryl-fluoropyridine.

Applications in Catalysis: Enhancing Reactivity and Selectivity

Mono-substituted fluoropyridine ligands have demonstrated significant utility in a range of catalytic applications, most notably in palladium-catalyzed cross-coupling reactions and C-H bond functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[1][11] The choice of ligand is critical for the efficiency of the palladium catalyst, influencing key steps in the catalytic cycle such as oxidative addition and reductive elimination.[1] Pyridine-based ligands, including their fluorinated derivatives, have emerged as a versatile class of ligands for these transformations.[1]

The electronic tuning afforded by fluorine substitution can be advantageous in these reactions. For example, in the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles, catalysts based on phosphite or phosphine oxide ligands have shown high activity.[12] The synthesis of 2-arylpyridines has been successfully achieved using Pd(dppf)Cl₂ as a catalyst for the coupling of pyridine-2-sulfonyl fluoride with various hetero(aryl) boronic acids and esters.[8][9]

| Catalyst/Ligand System | Substrates | Product | Yield (%) | Reference |

| Pd(dppf)Cl₂ | Pyridine-2-sulfonyl fluoride, 2-thiopheneboronic acid pinacol ester | 2-(Thiophen-2-yl)pyridine | Moderate to Good | [9] |

| Pd₂(dba)₃ / Phosphite or Phosphine Oxide Ligands | Lithium triisopropyl 2-pyridylboronates, Aryl/Heteroaryl Bromides | 2-Aryl/Heteroaryl Pyridines | Good to Excellent | [12] |

| Pd(OAc)₂ / NHC Ligand with Pyridine Moiety | Nitroarene, Boronic Acid | Biaryl | Varies | [1] |

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions Utilizing Pyridine-Based Ligands.

C-H Bond Activation and Functionalization

Direct C-H bond activation is a powerful strategy for the efficient synthesis of complex molecules.[13][14] Mono-substituted fluoropyridine ligands can play a crucial role in directing and facilitating these transformations. The presence of an ortho-fluorine substituent on a fluoroaryl group attached to a metal center generally makes C-H activation more energetically favorable.[7] This is attributed to the influence of the fluorine substituent on the metal-carbon bond energies.[7]

Palladium-catalyzed C-H arylation of fluoroarenes with 2-chloropyridine derivatives provides an efficient route to 2-(fluorinated aryl)pyridines.[15] This methodology avoids the need for often unstable or scarce aryl boronic acids.[15] Mechanistic studies, supported by DFT computations, have provided insights into the catalytic cycle and the factors influencing reactivity and chemoselectivity.[15]

Other Catalytic Applications

The utility of fluorinated pyridine ligands extends beyond cross-coupling and C-H activation. In polymerization reactions, for instance, iron(II) complexes bearing N-(fluoro)-aryl-substituted iminopyridine ligands have been used as pre-catalysts for the polymerization of isoprene.[16] The nature of the ligand and the co-catalyst were found to significantly affect the activity and the microstructure of the resulting polymer.[16] Similarly, nickel(II) complexes with fluorine- or trifluoromethyl-substituted iminopyridine ligands have been employed as catalysts for ethylene oligomerization.[17]

Mechanistic Insights: The Role of the Fluoropyridine Ligand in the Catalytic Cycle

Understanding the mechanism of a catalytic reaction is crucial for optimizing its performance. In palladium-catalyzed cross-coupling reactions, the fluoropyridine ligand can influence several elementary steps of the catalytic cycle.

Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

The electron-withdrawing nature of the fluorine atom on the pyridine ligand can enhance the electrophilicity of the palladium center. This can facilitate the oxidative addition step, which is often the rate-limiting step in cross-coupling reactions, particularly with less reactive aryl chlorides.[18] Conversely, the electronic properties of the ligand also influence the reductive elimination step, where the C-C bond is formed and the active Pd(0) catalyst is regenerated. A delicate electronic balance is often required for optimal catalytic activity.

Conclusion and Future Outlook

Mono-substituted fluoropyridine ligands represent a powerful tool in the arsenal of the modern chemist. Their unique electronic properties, imparted by the strategic placement of a fluorine atom, allow for the fine-tuning of catalyst performance in a variety of important transformations. From enhancing the efficiency of palladium-catalyzed cross-coupling reactions to enabling selective C-H bond activation, these ligands have proven their value in both academic and industrial research.

Future research in this area will likely focus on the development of novel fluoropyridine ligand architectures with even more precisely controlled electronic and steric properties. The exploration of their application in other areas of catalysis, such as asymmetric synthesis and photoredox catalysis, is also a promising avenue. As our understanding of the subtle interplay between ligand structure and catalytic function deepens, we can expect the development of even more efficient and selective catalytic systems based on the versatile fluoropyridine scaffold.

Experimental Protocols

Protocol 1: Synthesis of a 2-Arylpyridine via Suzuki-Miyaura Coupling

This protocol is a representative example for the synthesis of a 2-arylpyridine using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

Pyridine-2-sulfonyl fluoride (PyFluor) (1.0 mmol)

-

Aryl boronic acid or pinacol boronic ester (1.2 mmol)

-

Pd(dppf)Cl₂ (0.03 mmol)

-

Sodium carbonate (Na₂CO₃) or other suitable base (2.5 equiv.)

-

1,4-Dioxane (5 mL)

-

Water (if required by the specific procedure)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry, sealed reaction tube, add the pyridine-2-sulfonyl fluoride, the aryl boronic acid/ester, the palladium catalyst, and the base.

-

Evacuate and backfill the tube with an inert gas. This step should be repeated three times to ensure an inert atmosphere.

-

Add the anhydrous 1,4-dioxane to the tube via syringe.

-

Seal the tube tightly and place it in a preheated heating block at the desired temperature (e.g., 80-100 °C).

-

Stir the reaction mixture for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS if desired.

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-arylpyridine.

References

-

Clot, E., Eisenstein, O., Jasim, N., Macgregor, S. A., McGrady, J. E., & Perutz, R. N. (2011). C−F and C−H Bond Activation of Fluorobenzenes and Fluoropyridines at Transition Metal Centers: How Fluorine Tips the Scales. Accounts of Chemical Research, 44(5), 333-348. [Link]

-

Crimmin, M. R., et al. (2022). C-F Bond Activation and C-H Bond Zincation of Fluoroarenes with Molecular Zinc Hydrides: Catalyst-Free and Palladium-Catalyzed Pathways. ChemRxiv. [Link]

-

Scheja, K., et al. (2020). Electrochemistry and Spin‐Crossover Behavior of Fluorinated Terpyridine‐Based Co(II) and Fe(II) Complexes. Chemistry – A European Journal, 26(49), 11216-11226. [Link]

-

Zafrani, A., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]

-

Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]

-

Sun, X., et al. (2018). Mono- to Tetra-nuclear Iron Dichloride Complexes Bearing N -(Fluoro)-aryl-Substituted Iminopyridine Ligands: Synthesis, Structures, Magnetic Properties, and Polymerization of Isoprene. Organometallics, 37(15), 2535-2545. [Link]

-

Pialat, A., & Gaillard, S. (2023). Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview. Beilstein Journal of Organic Chemistry, 19, 629-661. [Link]

-

Lin, C.-H., et al. (2004). Perfluoroalkylated-pyridine ligands. Tetrahedron, 60(33), 7177-7182. [Link]

-

Periana, R. A., et al. (2003). Designing Catalysts for Functionalization of Unactivated C H Bonds Based on the CH Activation Reaction. Chemical Reviews, 103(10), 3893-3934. [Link]

-

Nolan, S. P., & Viciu, M. S. (2005). Privileged ligands for palladium-catalyzed cross-coupling reactions. Organometallics, 24(22), 5277-5287. [Link]

-

Gemo, P., et al. (2023). Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. ChemRxiv. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

-

Borys, M., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13493-13507. [Link]

-

Voituriez, A., & Panossian, A. (2022). Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect. Chemical Science, 13(33), 9573-9600. [Link]

-

Meyer, F. (2024). Transition Metal Complexes with Fluorinated Ligand Systems. Refubium. [Link]

-

Shekhar, S., et al. (2006). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 128(36), 11770-11771. [Link]

-

Doyle, A. G., et al. (2011). Mechanistic Investigations of Cooperative Catalysis in the Enantioselective Fluorination of Epoxides. Journal of the American Chemical Society, 133(34), 13642-13653. [Link]

-

Borys, M., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. PMC. [Link]

-

Liu, W., et al. (2026). Discovery of Switchable Metal‐ and Ligand‐Centered Reactivity via Mechanistic Studies on CO Activation of Pyridines. Angewandte Chemie International Edition. [Link]

-

Jin, Y., et al. (2025). Fluorine- and Trifluoromethyl-Substituted Iminopyridinenickel(II) Complexes Immobilized into Fluorotetrasilicic Mica Interlayers as Ethylene Oligomerization Catalysts. Catalysts, 15(11), 1438. [Link]

-

Reddy, V. P., et al. (2013). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. RSC Advances, 3(44), 22004-22014. [Link]

-

Domínguez-Vidal, A., et al. (2021). Mechanistic Studies of Transition-Metal-Catalyzed [2 + 2 + 2] Cycloaddition Reactions. Chemical Reviews, 121(3), 1894-1979. [Link]

-

Flores-Alamo, M., et al. (2022). Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment. Molecules, 27(4), 1251. [Link]

-

Ye, K., et al. (2018). Mechanistic Insights into Co and Fe Quaterpyridine Based CO Reduction Catalysts: Metal-Ligand Orbital Interaction as the Key Driver for Contrasting Catalytic Pathways. ACS Catalysis, 8(4), 3411-3417. [Link]

-

Goldberg, K. I. (2023). Electrocatalytic C–H activation and fluorination using high-valent Cu. Chem Catalysis, 3(9), 100788. [Link]

-

Vilar, R., & Christmann, U. (2005). Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions. Angewandte Chemie International Edition, 44(3), 366-374. [Link]

-

Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]

-

Ackermann, L., & Potukuchi, H. K. (2010). Mechanistic investigations of palladium-catalyzed coupling reactions. Synlett, 2010(12), 1769-1786. [Link]

-

Sakai, M., & Okada, K. (2011). Effect of fluoro substitution on the fragmentation of the K-shell excited/ionized pyridine studied by electron impact. Journal of Mass Spectrometry, 46(7), 666-671. [Link]

-

Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956-960. [Link]

-

Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

-

Chelucci, G. (2014). Pyridine and related ligands in transition metal homogeneous catalysis. Coordination Chemistry Reviews, 262, 1-105. [Link]

-

Zalis, S. (2009). Properties and dynamics of electronic states of transition metal complexes. Ministry of Education, Youth and Sports of the Czech Republic. [Link]

-

Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987. [Link]

-

Furuya, T., & Ritter, T. (2009). Synthesis and Reactivity of a Mono-σ-Aryl Palladium(IV) Fluoride Complex. Journal of the American Chemical Society, 131(45), 16366-16367. [Link]

-

Borys, M., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. [Link]

-

Singh, A., & Kumar, S. (2025). Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation. Preprints.org. [Link]

-

Kim, J., & Kim, J. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(3), 570. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01096H [pubs.rsc.org]

- 5. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 9. researchgate.net [researchgate.net]

- 10. scholarship.claremont.edu [scholarship.claremont.edu]

- 11. mdpi.com [mdpi.com]

- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BJOC - Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview [beilstein-journals.org]

- 14. Electrocatalytic C–H activation and fluorination using high-valent Cu - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemrxiv.org [chemrxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. uwindsor.ca [uwindsor.ca]

The 2-Fluoro Group: A Strategic Lever in Pyridine Ligand Functionalization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in a significant portion of top-selling pharmaceuticals.[1] Its functionalization is therefore a critical task in drug discovery and development. Among the various substituents used to modulate the properties of the pyridine ring, the fluorine atom, particularly at the 2-position, holds a unique and powerful role. Its small size and high electronegativity create a dichotomy: it can act as a highly efficient leaving group in one context and a robust, inert modulator in another. This guide provides an in-depth exploration of the multifaceted role of the 2-fluoro group, offering field-proven insights into its application for the strategic functionalization of pyridine-based ligands and complex molecules.

Part 1: The Fundamental Electronic Influence of the 2-Fluoro Substituent

The strategic power of the 2-fluoro group originates from its profound electronic impact on the pyridine ring. Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). When placed at the 2-position (ortho to the ring nitrogen), this effect is magnified, significantly depleting electron density at the C2 carbon. This electron deficiency is the primary driver for the enhanced reactivity observed in nucleophilic substitution reactions.

Furthermore, the presence of fluorine alters the overall electronic landscape of the ring, influencing the acidity of C-H bonds and the molecule's interaction with biological targets and catalytic metal centers.[2] While fluorine possesses lone pairs that could theoretically exert a +M (mesomeric) effect, this is generally weak for fluorine and is overshadowed by its powerful inductive pull, especially in the context of the electron-deficient pyridine system. This unique electronic signature is the key to understanding its diverse reactivity profiles.

Part 2: The 2-Fluoro Group as a Superior Leaving Group in Nucleophilic Aromatic Substitution (SNAr)

Perhaps the most exploited feature of the 2-fluoro group is its exceptional ability to act as a leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions. This is a cornerstone reaction for installing a wide array of functionalities, including nitrogen, oxygen, sulfur, and carbon-based nucleophiles, directly onto the pyridine core.[1][3]

Causality of Enhanced Reactivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The rate-determining step is typically the initial attack of the nucleophile on the electron-deficient carbon.

The high electronegativity of the 2-fluoro group serves two critical functions:

-

Activation: It strongly polarizes the C2-F bond, making the C2 carbon highly electrophilic and susceptible to nucleophilic attack.

-

Stabilization: It stabilizes the negative charge that develops in the Meisenheimer intermediate through its powerful inductive effect.

This combination of factors dramatically accelerates the rate of reaction. Paradoxically, while the C-F bond is the strongest single bond to carbon, fluoride is an excellent leaving group in this context because the C-F bond cleavage occurs after the rate-determining nucleophilic attack. The high reactivity of 2-fluoropyridines compared to their chloro, bromo, or iodo counterparts is stark. For instance, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol is a remarkable 320 times faster than that of 2-chloropyridine under the same conditions.[1][3][4][5]

This enhanced reactivity allows SNAr reactions to be performed under significantly milder conditions (lower temperatures, weaker bases), which is crucial for preserving sensitive functional groups in complex, late-stage intermediates common in drug development.[4]

Caption: The two-step addition-elimination mechanism of SNAr on 2-fluoropyridine.

Data Presentation: Typical SNAr Conditions for 2-Fluoropyridines

The mild conditions required for SNAr on 2-fluoropyridines enable a broad scope of nucleophiles. The following table summarizes representative conditions for various nucleophile classes.

| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Reference |

| O-Nucleophiles | Sodium Ethoxide (EtONa) | - | Ethanol | Room Temp - 80 | [1][6] |

| Sodium Phenoxide (PhONa) | - | DMA | 140 (MW) | [6] | |

| N-Nucleophiles | Morpholine | KOtBu | t-Amyl Alcohol | 110 | [4] |

| Aniline | K₂CO₃ | DMSO | 120 | [1] | |

| Hydrazine (N₂H₄·H₂O) | - | i-PrOH | 100 (MW) | [6] | |

| S-Nucleophiles | Sodium Thiomethoxide (MeSNa) | - | DMA | Room Temp | [6] |

| C-Nucleophiles | Potassium Cyanide (KCN) | - | DMSO | 100 | [1] |

Experimental Protocol: SNAr of 2-Fluoropyridine with Morpholine

This protocol describes a typical procedure for the reaction of 2-fluoropyridine with a secondary amine nucleophile, a common transformation in medicinal chemistry.[4]

-

Reagent Preparation: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add potassium tert-butoxide (KOtBu, 1.5 equivalents).

-

Solvent and Nucleophile Addition: Add anhydrous tert-amyl alcohol to achieve a suitable concentration (e.g., 0.2 M). Add morpholine (1.2 equivalents) to the suspension and stir for 10-15 minutes at room temperature to form the potassium morpholide salt.

-

Substrate Addition: Add 2-fluoropyridine (1.0 equivalent) to the reaction mixture.

-

Reaction: Heat the reaction mixture to 110 °C and monitor its progress by a suitable analytical method (e.g., TLC or LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully quench with water and dilute with an organic solvent (e.g., ethyl acetate).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with the organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 2-morpholinopyridine.

Part 3: A Powerful Tool for Late-Stage Functionalization (LSF)

The concept of late-stage functionalization—the introduction of new functional groups into a complex molecule at a late step in the synthesis—is paramount in drug discovery for rapidly generating analogs for structure-activity relationship (SAR) studies. The 2-fluoro group is central to one of the most elegant LSF strategies: C-H Fluorination followed by Nucleophilic Aromatic Substitution .[1][3]

This tandem approach leverages the ability to selectively convert a C-H bond at the 2-position of a pyridine directly to a C-F bond, which then serves as a handle for SNAr. This sequence effectively transforms a typically unreactive C-H bond into a versatile functionalization point.

Workflow: C-H Fluorination/SNAr Sequence

The process begins with the site-selective fluorination of a pyridine C-H bond adjacent to the nitrogen using reagents like silver(II) fluoride (AgF₂).[7][8] This reaction is remarkable for its mild conditions and high regioselectivity, often favoring the more basic or electron-rich pyridine ring in molecules containing multiple heterocycles.[1][3] The resulting 2-fluoropyridine intermediate can then be subjected to the SNAr conditions described previously to introduce a diverse array of substituents.

This strategy allows for the rapid diversification of a core scaffold, providing access to analogs that would otherwise require lengthy de novo syntheses.[3]

Caption: Workflow for late-stage functionalization via C-H fluorination and SNAr.

Experimental Protocol: Site-Selective C-H Fluorination with AgF₂

This protocol provides a general procedure for the fluorination of a pyridine at the C2 position using silver(II) fluoride.[7]

-

Setup: To an oven-dried flask equipped with a magnetic stir bar, add the pyridine substrate (1.0 equivalent).

-

Solvent: Add anhydrous acetonitrile (MeCN) to achieve a suitable concentration (e.g., 0.05 - 0.1 M).

-

Reagent Addition: In a glovebox or under a positive pressure of inert gas, carefully add silver(II) fluoride (AgF₂, 2.0 - 3.0 equivalents) in portions to the stirred solution. Caution: AgF₂ is a strong oxidizing agent and should be handled with care.

-

Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is often rapid and can be monitored by LC-MS by quenching a small aliquot with aqueous sodium bicarbonate (NaHCO₃).

-

Quenching: Upon completion, carefully quench the reaction by pouring the mixture into a stirred solution of saturated aqueous NaHCO₃.

-

Filtration: Filter the resulting suspension through a pad of Celite® to remove silver salts, washing the pad with an organic solvent like ethyl acetate or dichloromethane.

-

Extraction: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with the same organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate. The crude 2-fluoropyridine can then be purified by column chromatography.

Part 4: The Inert Modulator in Palladium-Catalyzed Cross-Coupling

In stark contrast to its role in SNAr, the 2-fluoro group is generally unreactive and inert in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.[9] The C-F bond is exceptionally strong and its cleavage via oxidative addition to a palladium(0) center is energetically prohibitive under typical cross-coupling conditions.[9][10] This is a critical distinction from 2-chloro- and 2-bromopyridines, which readily serve as electrophilic partners in these reactions.[11]

This "inertness" is not a limitation but a strategic advantage. It allows the 2-fluoropyridine moiety to be used in two primary ways:

-

As a Nucleophilic Partner: By installing a reactive handle elsewhere on the ring, such as a boronic acid at the 3-position (e.g., 2-fluoropyridine-3-boronic acid), the molecule can act exclusively as the nucleophilic partner in a Suzuki coupling. The C-F bond remains intact while the C-B bond participates in the transmetalation step.[9]

-

As an Electronic Modulator: The 2-fluoro group can be retained in the final product to modulate the physicochemical properties of the molecule (e.g., pKa, lipophilicity, metabolic stability) without participating in the coupling itself.[12][13]

Decision Workflow: Choosing the Right Halopyridine for Suzuki Coupling

The choice between a 2-fluoropyridine and a 2-chloropyridine building block is a fundamental strategic decision in synthesis design.

Caption: Decision workflow for selecting the appropriate pyridine coupling partner.

Conclusion

The 2-fluoro group is far more than a simple substituent; it is a strategic tool of remarkable versatility in the functionalization of pyridine ligands. Its strong electron-withdrawing nature makes it a uniquely potent activating group and an excellent leaving group for SNAr, enabling reactions under mild conditions ideal for complex molecule synthesis. This reactivity forms the basis of powerful late-stage functionalization strategies involving C-H fluorination. Simultaneously, the inherent strength of the C-F bond renders it inert to common cross-coupling conditions, allowing it to serve as a stable electronic modulator or to direct reactivity to other positions on the ring. For researchers, scientists, and drug developers, a deep understanding of this dual nature is essential for designing efficient, flexible, and innovative synthetic routes to novel pyridine-based therapeutics and functional materials.

References

-

Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

-

Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC. National Library of Medicine. [Link]

-

Beier, P., et al. (2026). Flexible Synthesis of Highly Substituted Pyridines Bearing 2-Fluoroalkyl Groups. Organic Letters. [Link]

-

Schlosser, M., et al. (2025). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. [Link]

-

Beier, P., et al. (2026). Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines - PMC. National Library of Medicine. [Link]

-

Buchwald, S. L., et al. (2018). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC. National Library of Medicine. [Link]

-

Hartwig, J. F., et al. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses. [Link]

-

Bolm, C., et al. (2023). Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. ChemRxiv. [Link]

-

Clot, E., et al. C-F and C-H bond activation of fluorobenzenes and fluoropyridines at transition metal centers: how fluorine tips the scales. University of Oxford. [Link]

-

Coenen, H. H., et al. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Radioanalytical and Nuclear Chemistry. [Link]

-

Wheeler, S. E., et al. (2016). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A. [Link]

-

Iacono, S. T., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC. National Library of Medicine. [Link]

-

Doyle, A. G., et al. (2018). Reactions of 2‐halopyridines to form 2‐alkyl pyridines. ResearchGate. [Link]

-

Benassi, E., et al. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics. [Link]

-

Legon, A. C. (2016). Effect of aromatic ring fluorination on CH…π interactions. Physical Chemistry Chemical Physics. [Link]

-

Iacono, S. T., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. [Link]

-

Collum, D. B., et al. Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis - PMC. National Library of Medicine. [Link]

-

Perutz, R. N. (2013). Selectivity of C-H activation and competition between C-H and C-F bond activation at fluorocarbons. White Rose Research Online. [Link]

-

García, F., et al. (2019). Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes - PMC. National Library of Medicine. [Link]

-

Buchwald, S. L., et al. (2025). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. ResearchGate. [Link]

-

Snieckus, V. (1990). Directed ortho metalation of O-pyridyl carbamates. Regiospecific entries into polysubstituted pyridines. The Journal of Organic Chemistry. [Link]

-

Ritter, T., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters. [Link]

-

Schlosser, M., et al. (2025). Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position. ResearchGate. [Link]

-

Lei, A., et al. (2013). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry. [Link]

-

Ackermann, L., et al. (2024). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules. [Link]

-

Storr, T., et al. (2013). 2-Fluoropyridine prosthetic compounds for the 18F labeling of bombesin analogues. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Quéguiner, G., et al. (2025). Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6. ResearchGate. [Link]

-

Snieckus, V. Directed (ortho) Metallation. Queen's University. [Link]

-

Knochel, P. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B. [Link]

-

Singh, V. K., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. [Link]

Sources

- 1. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. orgsyn.org [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. C-F and C-H bond activation of fluorobenzenes and fluoropyridines at transition metal centers: how fluorine tips the scales. | Department of Chemistry [chem.web.ox.ac.uk]

- 11. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 2,6-bis(pyrazol-1-yl)pyridine from 2-fluoro-6-pyrazolylpyridine

[1]

Executive Summary

This application note details the precision synthesis of 2,6-bis(pyrazol-1-yl)pyridine (

The target molecule,

Chemical Context & Mechanism[1][2][3][4][5]

The Reaction: Nucleophilic Aromatic Substitution ( )

The transformation involves the displacement of the fluoride leaving group on the pyridine ring by a pyrazolate anion.

-

Substrate: 2-fluoro-6-(pyrazol-1-yl)pyridine.[1]

-

Nucleophile: Pyrazolate anion (generated in situ).

-

Driving Force: The high electronegativity of the fluorine atom (

effect) and the electron-deficient nature of the pyridine ring (specifically at the 2- and 6-positions) lower the energy barrier for nucleophilic attack.

Mechanistic Pathway

The reaction proceeds via an Addition-Elimination mechanism.[2][3]

-

Activation: The pyridine nitrogen pulls electron density, making the C2 carbon electrophilic.

-

Attack: The pyrazolate anion attacks C2, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .

-

Restoration: The fluoride ion is eliminated, restoring aromaticity and yielding the bis-substituted product.

Note on Reactivity: The presence of the first pyrazole ring at the C6 position exerts an electron-withdrawing inductive effect (

Figure 1: Simplified

Experimental Protocol

Reagents & Equipment

| Reagent | MW ( g/mol ) | Equiv.[4][5] | Role |

| 2-fluoro-6-(pyrazol-1-yl)pyridine | 163.15 | 1.0 | Substrate |

| Pyrazole | 68.08 | 1.2 | Nucleophile Precursor |

| Sodium Hydride (60% in oil) | 24.00 | 1.5 | Strong Base |

| DMF (Anhydrous) | - | Solvent | Medium (0.2 M) |

Equipment:

-

Schlenk line (Nitrogen/Argon atmosphere).

-

Reflux condenser.[2]

-

Oil bath with temperature control.

-

Rotary evaporator.

Safety Pre-requisites

-

Sodium Hydride (NaH): Reacts violently with water to release hydrogen gas (flammable). Weigh and handle under inert atmosphere or rapid airflow. Quench all waste carefully with isopropanol.

-

DMF: Hepatotoxic and readily absorbed through skin. Use butyl rubber gloves.

Step-by-Step Procedure

Step 1: Deprotonation (Generation of Nucleophile)

-

Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar.

-

Cool to room temperature under a flow of

. -

Add Sodium Hydride (60% dispersion, 1.5 equiv) to the flask.

-

Optional wash: To remove mineral oil, wash NaH with dry hexane (

), decanting the supernatant via syringe. (Recommended for easier workup/crystallization). -

Add anhydrous DMF (10 mL).

-

Add Pyrazole (1.2 equiv) portion-wise. Caution:

gas evolution. -

Stir at Room Temperature (RT) for 30 minutes until gas evolution ceases and a clear/cloudy solution of sodium pyrazolate forms.

Step 2: Reaction

-

Dissolve 2-fluoro-6-(pyrazol-1-yl)pyridine (1.0 equiv) in anhydrous DMF (5 mL).

-

Add this solution dropwise to the sodium pyrazolate mixture via syringe.

-

Heat the reaction mixture to 100°C for 12–16 hours .

-

Checkpoint: Monitor by TLC (Silica; 20% Ethyl Acetate in Hexane). The starting material (

) should disappear, and the product (

-

Step 3: Quenching & Workup

-

Cool the mixture to RT.

-

Carefully add Water (30 mL) dropwise to quench excess NaH. Caution: Exothermic.

-

The product often precipitates as a white solid upon water addition.

-

If Solid: Filter the precipitate, wash with copious water (

) to remove DMF and salts. -

If Oiling:[6] Extract with Dichloromethane (DCM,

). Wash combined organics with Brine (

-

Step 4: Purification

-

Recrystallization (Recommended): Dissolve the crude solid in a minimum amount of hot Ethanol or Toluene. Allow to cool slowly to RT, then to 4°C.

-

Sublimation: For ultra-high purity (required for SCO physics), sublime the material at 120–140°C under high vacuum (

mbar).

Figure 2: Operational workflow for the synthesis.

Characterization & Quality Control

To validate the synthesis, ensure the following spectral signatures are present. The key indicator of the bis-substitution is the symmetry in the NMR spectrum.

NMR (400 MHz, or )

The molecule has a

-

Pyridine Protons:

- 7.9–8.0 ppm (Triplet, 1H, Py-H4 ).

- 7.8–7.9 ppm (Doublet, 2H, Py-H3/H5 ).

-

Pyrazole Protons:

- 8.5–8.6 ppm (Doublet, 2H, Pz-H5' - closest to Pyridine N).

- 7.7–7.8 ppm (Doublet, 2H, Pz-H3' ).

- 6.4–6.5 ppm (Triplet/dd, 2H, Pz-H4' ).

Pass Criteria: Integration ratio of Pyridine:Pyrazole protons must be exactly 3:6 (1:2) . Any asymmetry suggests mono-substitution or impurities.

Physical Properties[7]

-

Appearance: White to off-white crystalline solid.

-

Melting Point: 120–122°C (Lit. value).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Incomplete deprotonation or wet solvent. | Ensure NaH is fresh; use strictly anhydrous DMF. Increase reaction time. |

| Mono-substituted impurity remains | Stoichiometry error or low temp. | Add 0.2 eq extra NaH/Pyrazole. Increase temp to 120°C. |

| Brown/Tar product | Decomposition due to excessive heat/air. | Degas solvents thoroughly. Do not exceed 130°C. |

| Oily Product | Residual DMF. | Wash organic layer thoroughly with water/brine. Recrystallize from Hexane/Toluene. |

References

-

Jameson, D. L., & Goldsby, K. A. (1990). 2,6-Bis(N-pyrazolyl)pyridines: The convenient synthesis of a family of planar tridentate N3 ligands that are terpyridine analogues. The Journal of Organic Chemistry, 55(16), 4992–4994.

-

Halcrow, M. A. (2009). The synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands—versatile terpyridine analogues. Coordination Chemistry Reviews, 253(21-22), 2493-2514.

-

BenchChem. Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.

-

Master Organic Chemistry.

).

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. Crystal structure of 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

Application Notes & Protocols: The 2-Fluoro-6-Pyrazolylpyridine Scaffold as a Modifiable Directing Group for Precision C-H Activation

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Transition metal-catalyzed C-H activation has become an indispensable tool for molecular synthesis, enabling the construction of complex architectures with high atom economy.[1][2] A key element in achieving the required regioselectivity is the use of directing groups (DGs), which position the metal catalyst in close proximity to a specific C-H bond.[3][4] This guide details the utility of the 2-(pyrazol-1-yl)pyridine scaffold as a robust, bidentate N,N-directing group. We place special emphasis on the strategic incorporation of a fluorine atom at the 6-position of the pyridine ring (forming the 2-fluoro-6-pyrazolylpyridine moiety). This modification not only influences the electronic properties of the catalytic system but also introduces a valuable synthetic handle for late-stage functionalization via nucleophilic aromatic substitution (SNAr), thereby expanding the synthetic utility of the initial C-H activation products.[5] This document provides the mechanistic rationale, field-proven insights, and detailed experimental protocols for researchers aiming to leverage this advanced directing group strategy.

The Principle of Chelation-Assisted C-H Activation

The selective functionalization of a single C-H bond from a multitude of similar bonds is a significant challenge.[6] Directing groups overcome this by using chelation to deliver a transition metal catalyst to a specific location within a molecule. The 2-pyrazolylpyridine scaffold is highly effective in this role. It coordinates to the metal center (e.g., Palladium, Rhodium, Ruthenium) through both the pyridine and pyrazole nitrogen atoms, forming a stable five-membered metallacycle.[7][8] This coordination event pre-organizes the substrate and catalyst, leading to a high effective molarity and facilitating the selective cleavage of a targeted C-H bond, typically at the ortho position of an attached aryl substituent.[9]

The fundamental mechanism, known as a concerted metalation-deprotonation (CMD) pathway, is a favored route for such transformations. The stability and predictable geometry of the pyrazolylpyridine-metal complex make it a reliable and powerful tool for achieving high regioselectivity in C-H functionalization reactions.[10]

Figure 2: Two-stage synthetic strategy using the fluorinated directing group.

Experimental Protocols

The following protocols provide a general framework. Researchers should perform initial optimization experiments for novel substrates.

Protocol 1: Synthesis of a Substrate with the 2-Fluoro-6-Pyrazolylpyridine Directing Group

This protocol describes a typical synthesis of a 2-phenylpyridine derivative bearing the directing group.

Materials:

-

2-Fluoro-6-(1H-pyrazol-1-yl)pyridine

-

2-Bromophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene and Water (degassed)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add 2-fluoro-6-(1H-pyrazol-1-yl)pyridine (1.0 eq), 2-bromophenylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

-

Add Pd(OAc)₂ (2 mol%) and PPh₃ (8 mol%).

-

Add degassed toluene and water in a 4:1 ratio (to achieve a substrate concentration of ~0.2 M).

-

Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired substrate.

Protocol 2: Palladium-Catalyzed ortho-Arylation

This protocol outlines the C-H arylation of a phenyl ring directed by the attached 2-fluoro-6-pyrazolylpyridine group.

Materials:

-

Substrate from Protocol 1 (1.0 eq)

-

Aryl iodide (e.g., 4-iodotoluene) (2.0-3.0 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (10 mol%)

-

Silver(I) oxide (Ag₂O) (2.0 eq)

-

Acetic acid (AcOH) as solvent

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried reaction vial, add the substrate (1.0 eq), aryl iodide (3.0 eq), Pd(OAc)₂ (10 mol%), and Ag₂O (2.0 eq).

-

Evacuate and backfill the vial with argon three times.

-

Add anhydrous acetic acid via syringe to achieve a substrate concentration of 0.1 M.

-

Seal the vial tightly and place it in a preheated oil bath at 120 °C. [7]5. Stir the reaction for 24 hours. Monitor progress by taking aliquots and analyzing via LC-MS.

-

After cooling, dilute the reaction mixture with dichloromethane (DCM) and filter through a pad of Celite to remove silver salts.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue using silica gel column chromatography to isolate the ortho-arylated product.

Representative Data & Substrate Scope

The following table illustrates the expected outcomes for the Pd-catalyzed ortho-arylation protocol with various coupling partners. Yields are hypothetical and serve as a guide for expected performance.

| Entry | Substrate (Ar-DG) | Aryl Iodide | Product (Ar'-Ar-DG) | Expected Yield (%) |

| 1 | Phenyl-DG | 4-Iodotoluene | (4-Methyl-[1,1'-biphenyl]-2-yl)-DG | 85 |

| 2 | Phenyl-DG | 4-Iodoanisole | (4-Methoxy-[1,1'-biphenyl]-2-yl)-DG | 78 |

| 3 | Phenyl-DG | 1-Iodo-4-(trifluoromethyl)benzene | (4-(Trifluoromethyl)-[1,1'-biphenyl]-2-yl)-DG | 72 |

| 4 | (4-Fluorophenyl)-DG | 4-Iodotoluene | (4'-Fluoro-4-methyl-[1,1'-biphenyl]-2-yl)-DG | 81 |

| 5 | (3-Methoxyphenyl)-DG | 4-Iodotoluene | (3-Methoxy-4'-methyl-[1,1'-biphenyl]-2-yl)-DG | 65 (Steric hindrance) |

Table 1: Anticipated scope and yields for the ortho-arylation reaction. The directing group (DG) is 2-fluoro-6-(1H-pyrazol-1-yl)pyridine.

Troubleshooting and Key Considerations

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | - Inactive catalyst- Insufficient temperature- Poor quality reagents/solvent- Sterically hindered substrate | - Use fresh Pd(OAc)₂- Increase temperature to 130-140 °C- Use anhydrous, degassed solvents- Increase reaction time or catalyst loading |

| Formation of Side Products | - Homocoupling of aryl iodide- Proto-dehalogenation of aryl iodide- Activation of other C-H bonds | - Use a different oxidant (e.g., Ag₂CO₃)- Add a co-solvent like trifluoroacetic acid (TFA)- Ensure high purity of starting materials |

| Difficulty in Removing DG via SNAr | - Insufficiently nucleophilic reagent- Low reaction temperature | - Use a stronger nucleophile or a stronger base (e.g., NaH for alcohols)- Increase reaction temperature; consider microwave heating- Use a polar aprotic solvent like DMF or DMSO |

Table 2: A guide to troubleshooting common issues in directed C-H activation.

Conclusion

The 2-fluoro-6-pyrazolylpyridine moiety represents a sophisticated and highly versatile directing group for C-H activation. It provides the reliable regiocontrol characteristic of bidentate N,N-ligands while simultaneously embedding a strategic fluorine atom that serves as a versatile functional handle for downstream diversification. [5]This dual-functionality makes it an exceptionally powerful tool for medicinal chemists and synthetic researchers, enabling both the precise formation of C-C and C-heteroatom bonds and the subsequent, rapid modification of the resulting scaffolds. The protocols and principles outlined in this guide offer a solid foundation for the successful application of this advanced synthetic strategy.

References

-

Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Angewandte Chemie International Edition, 54(7), 2194-2198. [Link]

-

Piou, T., & Daugulis, O. (2015). Orchestrated triple C-H activation reactions using two directing groups: rapid assembly of complex pyrazoles. Angewandte Chemie (International ed. in English), 54(7), 2194-8. [Link]

-

Jadhav, S. D., & Punji, B. (2020). A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. Unpublished manuscript. [Link]

-

He, J., Li, S., & Yu, J. Q. (2016). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Angewandte Chemie International Edition, 55(1), 335-339. [Link]

-

Patil, M. (2020). Directing groups (DG) based strategies for C−H activation. ResearchGate. [Link]

-

Joslin, E. E., Quillian, B., Gunnoe, T. B., Cundari, T. R., Sabat, M., & Myers, W. H. (2014). C-H activation of pyrazolyl ligands by Ru(II). Inorganic chemistry, 53(12), 6270–6279. [Link]

-

Tissot, M., & Gouverneur, V. (2023). Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview. Beilstein Journal of Organic Chemistry, 19, 439-470. [Link]

-

Li, B., & Ma, J. (2015). Recent progress in Ru(Ⅱ)-catalyzed C-H activations with oxidizing directing groups. Chinese Journal of Organic Chemistry, 35(1), 1-13. [Link]

-

Lee, M., Sanford, M. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(24), 8745-8755. [Link]

-

Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical reviews, 121(3), 1670–1715. [Link]

-

N/A. (2025). Regioselective Functionalization of 2-Pyridones through C-H Bond Activation. ResearchGate. [Link]

-

N/A. (2024). Removable and modifiable directing groups in C-H activation. YouTube. [Link]

-

Ball, M., & Lloyd-Jones, G. C. (2020). Electrostatically-directed Pd-catalysis in combination with C–H activation: site-selective coupling of remote chlorides with fluoroarenes and fluoroheteroarenes. Chemical Science, 11(1), 173-182. [Link]

-

Mykhailiuk, P. K. (2020). Fluorinated Pyrazoles: From Synthesis to Applications. ResearchGate. [Link]

-

Halcrow, M. A. (2014). Recent advances in the synthesis and applications of 2,6- dipyrazolylpyridine derivatives and their complexes. New Journal of Chemistry, 38(5), 1868-1882. [Link]

-

Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Scite.ai. [Link]

-

N/A. (N.D.). Decoding Directing Groups and Their Pivotal Role in C−H Activation. ResearchGate. [Link]

-

N/A. (N.D.). Synthetic strategies of pyrazole-directing C−H activation. ResearchGate. [Link]

- N/A. (2015). Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds.

-

Quiroga, J., & Portilla, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

-

N/A. (N.D.). Challenges in the functionalization of pyridines. ResearchGate. [Link]

-

N/A. (N.D.). Pd-catalyzed intramolecular C–H activation for the synthesis of fused-1,2,3-triazole quinolines and dihydroquinolines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

N/A. (2024). C–H Activation via Group 8–10 Pincer Complexes: A Mechanistic Approach. MDPI. [Link]

-

N/A. (2024). Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. ResearchGate. [Link]

- N/A. (N.D.). Preparation method of fluoropyridine compounds.

-

N/A. (N.D.). Directing group-assisted selective C–H activation of six-membered N-heterocycles and benzo-fused N-heterocycles. Organic Chemistry Frontiers (RSC Publishing). [Link]

-

N/A. (N.D.). Directing groups – Knowledge and References. Taylor & Francis. [Link]

-

N/A. (N.D.). C–H functionalization of pyridines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

N/A. (N.D.). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Directing group-assisted selective C–H activation of six-membered N-heterocycles and benzo-fused N-heterocycles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. rsc.org [rsc.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Application Note: Synthesis of Heteroleptic Ruthenium(II) Complexes with Fluoropyridine Ligands

This Application Note is designed for researchers in medicinal inorganic chemistry and drug development. It details the synthesis, purification, and characterization of heteroleptic Ruthenium(II) complexes incorporating fluorinated pyridine-based ligands.[1][2][3][4]

Executive Summary & Strategic Rationale

The incorporation of fluorine into polypyridyl Ruthenium(II) scaffolds is a critical strategy in modern metallodrug development. Fluorination alters the physicochemical profile of the complex without significantly changing its steric bulk (Van der Waals radius of F ≈ 1.47 Å vs. H ≈ 1.20 Å).

Key Advantages of Fluoropyridine Ligands:

-

Electronic Tuning: Fluorine’s high electronegativity stabilizes the HOMO, increasing the oxidation potential and often extending the excited-state lifetime, which is crucial for Photodynamic Therapy (PDT) agents.

-

Lipophilicity & Uptake: Fluorination increases lipophilicity (

), facilitating passive diffusion across the lipid bilayer of cancer cells. -

Metabolic Stability: The C–F bond (approx. 485 kJ/mol) is resistant to oxidative metabolism (e.g., P450 degradation), prolonging the drug's half-life in vivo.

This guide covers the synthesis of "Bis-heteroleptic" complexes of the type

Synthetic Strategy & Workflow

To ensure high purity and prevent ligand scrambling (the formation of statistical mixtures like

Reaction Pathway Diagram

Caption: Stepwise synthetic pathway preventing ligand scrambling by utilizing the stable cis-dichloro precursor.

Detailed Experimental Protocols

Protocol A: Precursor Synthesis (cis-[Ru(bpy)2Cl2])

Note: While commercially available, in-house synthesis ensures fresh, unoxidized precursor.

-

Reagents:

(1.0 eq), 2,2'-bipyridine (bpy) (2.0 eq), LiCl (excess), DMF (Reagent Grade). -

Procedure:

-

Dissolve

and bpy in DMF under Argon atmosphere. -

Reflux at 150°C for 8 hours. The solution will turn dark purple.

-

Cool to room temperature (RT) and add excess acetone to precipitate the crude product.

-

Filter and wash copiously with water (to remove LiCl) and diethyl ether.

-

Protocol B: Thermal Synthesis of Heteroleptic Fluorinated Complex

Target:

Step-by-Step Methodology:

-

Setup:

-

In a 50 mL round-bottom flask, combine cis-[Ru(bpy)2Cl2] (0.1 mmol, 52 mg) and the fluorinated ligand

(0.11 mmol, 1.1 eq). -

Solvent Choice:

-

Standard: Ethanol/Water (3:1 v/v, 10 mL). Good for general polypyridyls.

-

Difficult Ligands: Ethylene Glycol (5 mL). Higher boiling point (197°C) drives sterically hindered substitutions.

-

-

-

Reaction:

-

Deaerate the solvent by bubbling

or Ar for 15 minutes (Critical to prevent oxidation to Ru(III)). -

Reflux under inert atmosphere for 4–6 hours (EtOH/Water) or heating at 140°C for 2 hours (Ethylene Glycol).

-

Monitoring: Track disappearance of the dark purple precursor and appearance of a bright orange/red product via TLC (Silica, MeCN:H2O:KNO3 sat).

-

-

Isolation (Anion Metathesis):

-

Cool the reaction mixture to RT.

-

Filter to remove any unreacted solid ligand.

-

Add a saturated aqueous solution of

or -

A flocculent orange/red precipitate will form immediately.

-

Stir for 30 minutes to ensure complete anion exchange.

-

Collect the solid by vacuum filtration using a fine frit.

-

Wash: Water (

mL)

-

Protocol C: Microwave-Assisted Synthesis (High Throughput)

Recommended for drug discovery libraries.

-

Vessel: 10 mL microwave vial with a magnetic stir bar.

-

Load: cis-[Ru(bpy)2Cl2] (0.05 mmol),

(0.06 mmol), Ethylene Glycol (2 mL). -

Parameters:

-

Power: Dynamic (Max 300W).

-

Temp: 180°C.

-

Hold Time: 15 minutes.

-

Pressure Limit: 250 psi.

-

-

Workup: Pour reaction mixture into 10 mL water, then proceed to

precipitation as in Protocol B.-

Advantage: Reduces reaction time from hours to minutes and often improves yield by minimizing thermal degradation side products [1].

-

Purification & Characterization

Purification Strategy

Even with stepwise synthesis, minor impurities (free ligand, oxidized Ru(III)) may persist.

-

Column Chromatography:

-

Stationary Phase: Silica Gel (230-400 mesh) or Neutral Alumina.

-

Eluent: Acetonitrile : Water : Saturated

(aq) (Ratio 100:5:0.5).[8] -

Note: The chloride salt is soluble in water/methanol; the

salt is soluble in Acetonitrile/Acetone. Convert back to Cl salt (using Amberlite IRA-410 resin) if water solubility is required for biological assays [2].

-

Characterization Checklist

| Technique | Feature to Observe | Relevance |

| Loss of symmetry compared to homoleptic species. Distinct shifts in protons adjacent to F atoms. | Structural confirmation. | |

| Sharp singlets (or multiplets if coupling exists). | Diagnostic for F-incorporation; purity check. | |

| ESI-MS | Isotope pattern matching Ru ( | Mass confirmation.[2][6] |

| UV-Vis | MLCT band ( | Photophysical profiling.[8][9][10] |

| Cyclic Voltammetry | Anodic shift in | Verifies stabilization of HOMO by electron-withdrawing F. |

Mechanism of Action (Biological Context)

Understanding the electronic influence of the fluorinated ligand is vital for explaining biological activity.

Caption: Impact of fluorination on the electronic structure and biological efficacy of Ru(II) complexes.

Troubleshooting & Critical Parameters

-

Scrambling: If you observe

or -

Solubility: If the

salt is too insoluble for NMR, dissolve in -

Hydrolysis: Avoid prolonged heating in water without excess ligand; aqua-complexes

can form.

References

-

Microwave-assisted synthesis of polypyridyl ruthenium(II) complexes. RSC Advances.

-

Ru(II) Oligothienyl Complexes with Fluorinated Ligands: Photophysical, Electrochemical, and Photobiological Properties. Inorganic Chemistry.

-

Synthesis and characterization of fluorinated cyclometalated ruthenium(II) complexes. Dalton Transactions.

-

Crossfire for Two-Photon Photodynamic Therapy with Fluorinated Ruthenium (II) Photosensitizers. ACS Applied Materials & Interfaces.

Sources

- 1. Ru(II) Oligothienyl Complexes with Fluorinated Ligands: Photophysical, Electrochemical, and Photobiological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarworks.uark.edu [scholarworks.uark.edu]

- 3. scispace.com [scispace.com]

- 4. Synthesis and characterization of two ruthenium(II) heteroleptic complexes of annelated derivatives of 2,2′-bipyridine - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Microwave-assisted synthesis of polypyridyl ruthenium(ii) complexes as potential tumor-targeting inhibitors against the migration and invasion of Hela cells through G2/M phase arrest - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Tuning the Coordination Environment of Ru(II) Complexes with a Tailored Acridine Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Application Note: Nucleophilic Substitution of 2-Fluoro-6-(pyrazol-1-yl)pyridine

Topic: Nucleophilic Substitution Conditions for 2-Fluoro-6-pyrazol-1-yl-pyridine Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, and Process Engineers

Executive Summary & Strategic Value

The scaffold 2-fluoro-6-(pyrazol-1-yl)pyridine represents a critical "gateway intermediate" in the synthesis of tridentate nitrogen ligands (such as bpp or bis(pyrazolyl)pyridine analogues) and pharmaceutical candidates. Its unique reactivity profile stems from the interplay between the highly labile 2-fluoro substituent and the electron-withdrawing pyrazol-1-yl group at the 6-position.

Unlike simple 2-fluoropyridines, this scaffold is pre-activated. The pyrazol-1-yl moiety acts as an electron-withdrawing group (EWG) via induction, lowering the LUMO energy of the pyridine ring and significantly accelerating Nucleophilic Aromatic Substitution (

Mechanistic Insight: The "Activated" Pathway

The reaction proceeds via a classical addition-elimination mechanism (

-

Activation: The pyridine nitrogen renders the ring electron-deficient. The C6-pyrazolyl group further pulls electron density (inductive effect,

), making the C2 carbon highly electrophilic. -

Leaving Group Hierarchy: Fluoride is the superior leaving group in

due to the high electronegativity of fluorine, which stabilizes the intermediate Meisenheimer complex (rate-determining step). The pyrazolyl group is a poor leaving group under these conditions and remains intact. -

Regioselectivity: Nucleophilic attack occurs exclusively at the C2 position (displacing F), preserving the C6-N bond.

Figure 1: Mechanistic pathway for the nucleophilic substitution of 2-fluoro-6-(pyrazol-1-yl)pyridine. The high electronegativity of fluorine accelerates the initial addition step.

Critical Process Parameters (CPPs)

| Parameter | Recommendation | Rationale |

| Solvent | DMSO, DMF, NMP (Polar Aprotic) | Essential to solvate the cation of the base, leaving the nucleophile "naked" and highly reactive. |

| Base | ||

| Temperature | 80°C – 120°C | While 2-fluoropyridine reacts at lower temps, the steric bulk of the C6-pyrazole and the need for complete conversion often require heating. |

| Stoichiometry | 1.1 – 1.2 equiv. Nucleophile | Slight excess ensures consumption of the fluorinated starting material. |

| Water Content | < 0.1% (Strictly Anhydrous) | Critical. Hydroxide ions (from water) compete effectively with nucleophiles, leading to the 2-pyridone byproduct (hydrolysis). |

Experimental Protocols

Protocol A: Synthesis of Unsymmetrical 2,6-Bis(pyrazolyl)pyridines

Target Application: Synthesis of "bpp" type ligands for transition metal catalysis (e.g., Ru, Fe spin-crossover complexes).

Reagents:

-

Substrate: 2-Fluoro-6-(pyrazol-1-yl)pyridine (1.0 equiv)

-